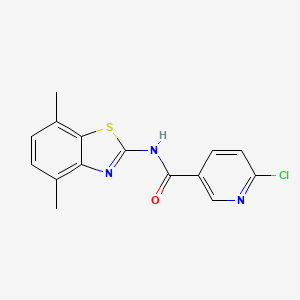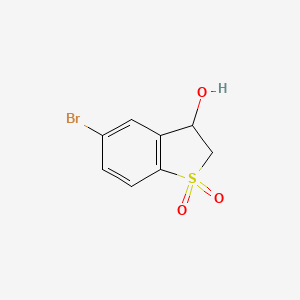
5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide
Descripción general
Descripción
5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide is a chemical compound with the molecular formula C8H7BrO3S . It has a molecular weight of 263.11 g/mol . The compound is reported to be colorless .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring with a bromo group at the 5th position and a hydroxy group at the 3rd position . The compound also contains a sulfur atom, which is a characteristic feature of benzothiophene compounds .Physical and Chemical Properties Analysis
This compound is reported to be colorless . It has a molecular weight of 263.11 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Tandem Dimerization and Ring-Opening Reactions : The reactivity of substituted 3-bromothiophene 1,1-dioxides, including structures similar to 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide, has been studied. These compounds undergo tandem dimerization and ring-opening reactions, leading to the formation of trisubstituted benzenes and other complex structures as demonstrated in various synthetic pathways. This research provides insights into the synthesis of complex benzothiophene derivatives with potential applications in material science and organic chemistry (Gronowitz et al., 1991).
Functionalized Benzothiophenes Synthesis : Fluoride-ion-induced reactivity studies involving compounds similar to this compound have shown efficient routes to synthesize functionalized benzothiophenes and benzofurans. These methodologies offer straightforward access to a variety of functionalized heterocycles, which are valuable in developing pharmaceuticals and other functional materials (Capperucci et al., 2009).
Ring-Opening and Cycloaddition Reactions : Investigations into the synthetic uses of thiophene-1,1-dioxides ring-opening and cycloaddition reactions highlight the versatility of these compounds in organic synthesis. Such studies underline the potential of using this compound in constructing complex molecular architectures, offering pathways to new molecules with potential applications ranging from medicinal chemistry to materials science (Gronowitz, 1993).
Antioxidant Properties
- Natural Antioxidants from Marine Algae : Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols with structures closely related to this compound. These compounds exhibit potent antioxidant activities, stronger than conventional antioxidants like BHT and ascorbic acid. This suggests the potential of such compounds in food preservation and pharmaceuticals to combat oxidative stress (Li et al., 2011).
Environmental Biodegradation
- Biotransformation by Bacteria : The biotransformation capabilities of isopropylbenzene-degrading bacteria on benzothiophene compounds show the potential for environmental remediation. These bacteria can transform benzothiophenes into a mixture of compounds, indicating the feasibility of using microbial processes to degrade similar complex organic pollutants like this compound (Eaton & Nitterauer, 1994).
Propiedades
IUPAC Name |
5-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c9-5-1-2-8-6(3-5)7(10)4-13(8,11)12/h1-3,7,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOMRBNQWQRJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2639941.png)
![N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2639942.png)


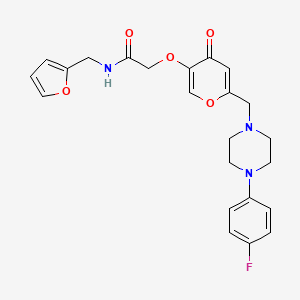
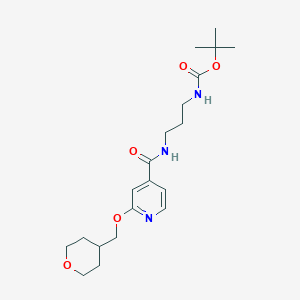
![2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol](/img/structure/B2639949.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2639951.png)
![N-(1,3-benzothiazol-2-yl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2639953.png)
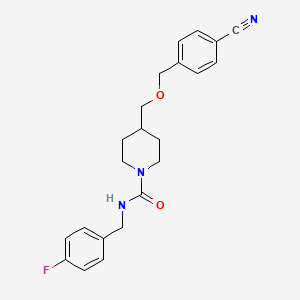

![4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2639958.png)
